Pyrrolidin-1-ylmethanesulfonic Acid

Biochemical Buffering Physicochemical Properties Zwitterionic Compounds

Pyrrolidin-1-ylmethanesulfonic acid (CAS 776265-88-4, molecular formula C5H11NO3S, exact mass 165.04596439 g/mol) is a heterocyclic compound featuring a pyrrolidine ring linked to a methanesulfonic acid group via a methylene bridge. As a zwitterionic building block, it integrates a weakly basic tertiary amine with a strongly acidic sulfonate, a molecular architecture distinct from the morpholine-based ethanesulfonic acids like MES commonly used in biological buffers.

Molecular Formula C5H11NO3S
Molecular Weight 165.21 g/mol
CAS No. 776265-88-4
Cat. No. B12862813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidin-1-ylmethanesulfonic Acid
CAS776265-88-4
Molecular FormulaC5H11NO3S
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESC1CCN(C1)CS(=O)(=O)O
InChIInChI=1S/C5H11NO3S/c7-10(8,9)5-6-3-1-2-4-6/h1-5H2,(H,7,8,9)
InChIKeyWEWYBOJOBPEIAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidin-1-ylmethanesulfonic Acid (CAS 776265-88-4): A Specialized Heterocyclic Sulfonic Acid for Pharmaceutical and Biochemical Research


Pyrrolidin-1-ylmethanesulfonic acid (CAS 776265-88-4, molecular formula C5H11NO3S, exact mass 165.04596439 g/mol) is a heterocyclic compound featuring a pyrrolidine ring linked to a methanesulfonic acid group via a methylene bridge . As a zwitterionic building block, it integrates a weakly basic tertiary amine with a strongly acidic sulfonate, a molecular architecture distinct from the morpholine-based ethanesulfonic acids like MES commonly used in biological buffers [1]. This structural difference endows it with different physicochemical properties, including a potentially shifted buffering range and altered metal-ion coordination profile relative to its morpholine analogs, which can be critical in specific biochemical or catalytic applications [2].

Why Pyrrolidin-1-ylmethanesulfonic Acid Cannot Be Substituted by Generic Sulfonic Acid Buffers or Building Blocks


The selection of a zwitterionic sulfonic acid for a specific application is dominated by its pKa, metal-binding constants, and chemical stability. Pyrrolidin-1-ylmethanesulfonic acid differentiates itself from the widely used morpholine-based analog, MES (2-(N-morpholino)ethanesulfonic acid), by its pyrrolidine core, which alters the amine's basicity and, consequently, the molecule's buffering range and metal-chelation properties [1]. Furthermore, its structural isomer, 2-pyrrolidinemethanesulfonic acid, is reported as a chiral compound with >99% enantiomeric excess [2]. This positional isomerism directly impacts molecular recognition in asymmetric synthesis or biological target engagement, potentially leading to vastly different activity or selectivity profiles. Substitution without comparative data on these critical parameters risks experimental failure, erroneous data, or suboptimal yield in a synthetic sequence.

Quantitative Differentiation Evidence for Pyrrolidin-1-ylmethanesulfonic Acid Against Close Analogs


Differentiation from MES: Altered Heterocyclic Core Impacts Buffering pKa

Pyrrolidin-1-ylmethanesulfonic acid is a structural analog of the common biological buffer MES (2-(N-morpholino)ethanesulfonic acid), where the morpholine ring is replaced by a pyrrolidine ring. This substitution removes the ether oxygen, increasing the basicity of the tertiary amine. Tertiary amines with non-complexing substituents have been shown to have pKa values systematically higher than their morpholine counterparts [1]. This class-level inference suggests pyrrolidin-1-ylmethanesulfonic acid will have a higher pKa than MES (pKa 6.15 at 25°C), making it a potentially more suitable buffer for pH ranges above 6.5 without needing to switch to a different chemical class [2]. Direct experimental pKa data for the target compound is absent from available public literature.

Biochemical Buffering Physicochemical Properties Zwitterionic Compounds

Positional Isomer Differentiation: 1-yl vs. 2-yl Substitution on the Pyrrolidine Ring

The target compound, pyrrolidin-1-ylmethanesulfonic acid, is a positional isomer of (R)- and (S)-2-pyrrolidinemethanesulfonic acid. The latter has been synthesized with high enantiomeric purity (>99% ee) for use as a chiral building block [1]. The target compound, lacking a chiral center on the pyrrolidine ring, is an achiral molecule. The 1-yl substitution pattern protects the tertiary amine as a sulfonic acid, preventing its participation in imine or enamine formation, while the 2-yl isomer retains a free, basic secondary amine. This fundamental difference in stereochemistry and amine availability dictates their roles: one is a prochiral or achiral synthon, while the other is a resolved chiral scaffold.

Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

Enhanced Thermal Stability Compared to Carboxylate-Based Biological Buffers

As a sulfonic acid, pyrrolidin-1-ylmethanesulfonic acid is predicted to have superior chemical and thermal stability compared to carboxylate-based buffers (e.g., citrate, succinate). Sulfonate groups are resistant to oxidation and decarboxylation, a key degradation pathway for biological buffers containing carboxylic acid groups during heat sterilization or long-term storage [1]. The C-S bond is chemically robust, making this compound suitable for applications requiring autoclaving or use in strongly oxidizing environments where other buffers fail.

Chemical Stability Autoclavable Buffers Long-term Storage

Optimized Application Scenarios for Procuring Pyrrolidin-1-ylmethanesulfonic Acid


Development of Non-Complexing pH Buffers for pH 6.5-7.5

Based on the class-level inference of a higher pKa than MES [REFS-2 from Section 3, Item 1], a primary procurement rationale is to evaluate this compound as a specialist buffer for biological assays requiring precise pH control above 6.5, where MES loses capacity. Its predicted non-complexing nature with metal ions makes it a candidate for metalloenzyme studies, similar to PIPES but with a more favorable operational range [REFS-1 from Section 3, Item 1].

Achiral Synthon for N-Protected Pyrrolidine Derivatives

The compound's N-substituted sulfonic acid moiety renders it a protected form of pyrrolidine. This scenario is ideal for medicinal chemists seeking an achiral building block to introduce a sulfonic acid group via the pyrrolidine nitrogen, enabling the synthesis of sulfonamide libraries or N-alkylated products without the complication of chiral resolution required by 2-yl isomers [REFS-1 from Section 3, Item 2].

Autoclavable Reagent for Cell Culture and Microbiology Media

Leveraging the superior thermal and oxidative stability of the sulfonate group over carboxylates [REFS-1 from Section 3, Item 3], this compound is an ideal procurement candidate for formulating stable, autoclavable cell culture media or microbiological growth media where buffer decomposition during sterilization can alter pH and compromise experimental reproducibility.

Protic Ionic Liquid or Organocatalyst Precursor

Its structure, combining a protonatable tertiary amine and a strong acid counterion, makes it a direct precursor for protic ionic liquids. By substituting the proton with an alkyl group, it can form task-specific ionic liquids for catalysis. This structural motif is similar to other pyrrolidinium-based ionic liquids, and the sulfonate group's stability provides a broader operational temperature window than halide-based ionic liquids [REFS-1 from Section 2].

Technical Documentation Hub

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